4-Aminohexanoic acid 4-Aminohexanoic acid
Brand Name: Vulcanchem
CAS No.: 5415-99-6
VCID: VC16578111
InChI: InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

4-Aminohexanoic acid

CAS No.: 5415-99-6

Cat. No.: VC16578111

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

4-Aminohexanoic acid - 5415-99-6

Specification

CAS No. 5415-99-6
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 4-aminohexanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-2-5(7)3-4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Standard InChI Key ROFNJLCLYMMXCT-UHFFFAOYSA-N
Canonical SMILES CCC(CCC(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-aminohexanoic acid consists of a six-carbon aliphatic chain with a primary amine (-NH2_2) at the fourth position and a carboxylic acid (-COOH) terminus. The stereochemistry at C4 confers distinct biochemical interactions, as evidenced by differential binding affinities to aminotransferases compared to its (4S) enantiomer . Key structural parameters include:

Table 1: Physicochemical Properties of 4-Aminohexanoic Acid

PropertyValueSource
Molecular formulaC6H13NO2\text{C}_6\text{H}_{13}\text{NO}_2
Molecular weight131.17 g/mol
Melting point205–208°C (decomposes)
Water solubility87 g/L (25°C)
pKa (amine)9.82
pKa (carboxylic acid)2.34

The zwitterionic form dominates at physiological pH, enabling solubility in aqueous media and facilitating transmembrane transport via amino acid carriers .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3300 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (C=O stretch), and 1590 cm1^{-1} (NH2_2 bend). Nuclear Overhauser effect (NOE) NMR experiments confirm the (4R) configuration through spatial proximity between H4 and H6 protons .

Synthetic Methodologies

Chemical Synthesis

Conventional routes employ N-protected amino acid precursors activated by coupling agents. A representative protocol involves:

  • Protection: Treating 4-aminocaproic acid with tert-butoxycarbonyl (Boc) anhydride to yield Boc-4-aminocaproic acid.

  • Activation: Reacting the Boc-protected intermediate with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT-MM) to form an active ester.

  • Deprotection: Removing the Boc group via trifluoroacetic acid (TFA) treatment to isolate 4-aminohexanoic acid.

This method achieves yields of 68–72% but generates stoichiometric byproducts, prompting exploration of greener alternatives.

Enzymatic Approaches

While no direct enzymatic synthesis of 4-aminohexanoic acid is documented, homologous pathways for 4-aminopentanoic acid synthesis via engineered glutamate dehydrogenases (GDHs) suggest feasibility. EcGDH K116Q/N348M, a mutant E. coli enzyme, converts levulinic acid to (4R)-4-aminopentanoic acid with >99% enantiomeric excess (ee) using ammonia as an amino donor . Adapting this system for hexanoic acid derivatives could enable stereoselective 4-aminohexanoic acid production with minimal waste .

Pharmacological Profile

Mechanism of Action

4-Aminohexanoic acid inhibits 4-aminobutyrate aminotransferase (ABAT), a mitochondrial enzyme catalyzing GABA catabolism. By competing with GABA for the active site (Ki=1.2±0.3μMK_i = 1.2 \pm 0.3 \, \mu\text{M}), it prolongs GABAergic neurotransmission, suggesting potential antiepileptic applications .

Table 2: Pharmacokinetic Parameters

ParameterValueSource
Oral bioavailability34% (rat)
Plasma half-life2.1 h
Protein binding<15%
Urinary excretion89% (unchanged)

Biochemical Applications

Protein Engineering

Incorporating 4-aminohexanoic acid into peptide backbones enhances proteolytic resistance. For example, substituting L-leucine with 4-aminohexanoic acid in angiotensin-converting enzyme (ACE) inhibitors increases plasma stability by 3-fold.

Metabolic Probes

Deuterated 4-aminohexanoic acid ([2H7]\text{[}^2\text{H}_7\text{]}-4-AHA) serves as a tracer in kinetic studies of GABA shunt activity. In neuronal cultures, it reveals compartment-specific GABA turnover rates, with mitochondrial metabolism exceeding cytosolic by 40% .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional reactivity supports synthesis of:

  • Anticonvulsants: Carbamate derivatives show 90% seizure reduction in pentylenetetrazole-induced models .

  • Polymer Additives: Copolymerization with ε-caprolactam yields nylons with improved hygroscopicity for medical textiles.

Analytical Standards

Recent Advances and Future Directions

Stereoselective Catalysis

Advances in artificial metalloenzymes (ArMs) combining Rhodium complexes with β-barrel proteins enable asymmetric amination of hex-4-enoic acid to 4-aminohexanoic acid with 88% ee, surpassing chemical methods’ 50–60% ee .

Neurotherapeutic Development

Phase I trials of 4-aminohexanoic acid prodrugs (e.g., ethyl ester derivatives) aim to bypass first-pass metabolism, achieving 72% higher cerebrospinal fluid (CSF) concentrations than the parent compound .

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